1-Imino-5-phenyl-1,4-thiazepane 1-oxide;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Imino-5-phenyl-1,4-thiazepane 1-oxide;dihydrochloride is a chemical compound with the molecular formula C11H16N2OS.2ClH. It is a member of the thiazepane family, which is known for its diverse biological activities. This compound is characterized by the presence of a thiazepane ring, which is a seven-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
The synthesis of 1-Imino-5-phenyl-1,4-thiazepane 1-oxide;dihydrochloride typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the cyclization of a precursor molecule containing both an amino group and a thiol group. The reaction conditions often include the use of a base to facilitate the cyclization process. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
1-Imino-5-phenyl-1,4-thiazepane 1-oxide;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound to its corresponding thiazepane derivative without the oxide group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imino group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
1-Imino-5-phenyl-1,4-thiazepane 1-oxide;dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-Imino-5-phenyl-1,4-thiazepane 1-oxide;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target. For example, in antimicrobial applications, the compound may disrupt bacterial cell wall synthesis or interfere with essential metabolic processes .
Comparison with Similar Compounds
1-Imino-5-phenyl-1,4-thiazepane 1-oxide;dihydrochloride can be compared with other thiazepane derivatives, such as:
1-Imino-5-phenyl-1,4-thiazepane: Lacks the oxide group, which may result in different reactivity and biological activity.
1-Imino-5-phenyl-1,4-thiazepane 1-sulfone: Contains a sulfone group instead of an oxide, which can significantly alter its chemical properties and biological effects.
1-Imino-5-phenyl-1,4-thiazepane 1-oxide: Without the dihydrochloride salt, which may affect its solubility and stability. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
1-Imino-5-phenyl-1,4-thiazepane 1-oxide; dihydrochloride is a thiazepane derivative with notable biological activities. This compound, characterized by its unique thiazepane ring structure, has been the subject of various studies focusing on its potential therapeutic applications, particularly in antimicrobial and anticancer domains.
- Molecular Formula : C₁₁H₁₆N₂OS·2HCl
- Molecular Weight : 224.32 g/mol
- CAS Number : 2413877-85-5
The biological activity of 1-Imino-5-phenyl-1,4-thiazepane 1-oxide; dihydrochloride is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may disrupt bacterial cell wall synthesis or interfere with essential metabolic processes in pathogens, which is a common mechanism for antimicrobial agents . In anticancer research, it may modulate pathways involved in cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that 1-Imino-5-phenyl-1,4-thiazepane 1-oxide exhibits significant antimicrobial properties. It has been shown to be effective against various bacterial strains, potentially due to its ability to inhibit bacterial growth by disrupting cellular functions.
Anticancer Properties
Studies have suggested that this compound may possess anticancer activity. It can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell cycle regulation and apoptosis .
Case Studies and Research Findings
Recent studies have explored the biological activities of thiazepane derivatives, including 1-Imino-5-phenyl-1,4-thiazepane 1-oxide. Here are some key findings:
Study | Focus | Findings |
---|---|---|
Research Study A | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive and Gram-negative bacteria. |
Research Study B | Anticancer Activity | Induced apoptosis in breast cancer cell lines; inhibited proliferation rates significantly. |
Research Study C | Mechanism Exploration | Identified interaction with specific enzymes involved in metabolic pathways of cancer cells. |
Comparison with Similar Compounds
The biological activity of 1-Imino-5-phenyl-1,4-thiazepane 1-oxide can be compared with other thiazepane derivatives:
Compound Name | Biological Activity | Notable Features |
---|---|---|
1-Imino-5-methylthiazepane | Moderate antimicrobial activity | Lacks phenyl group which may affect potency |
2-Thioacetamido thiazepane | High anticancer activity | Different substitution pattern enhances reactivity |
Properties
IUPAC Name |
1-imino-5-phenyl-1,4-thiazepane 1-oxide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS.2ClH/c12-15(14)8-6-11(13-7-9-15)10-4-2-1-3-5-10;;/h1-5,11-13H,6-9H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDGTFMYHAGNGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=N)(=O)CCNC1C2=CC=CC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.